4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 956373-24-3
VCID: VC6924485
InChI: InChI=1S/C11H12ClN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)
SMILES: CC1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl
Molecular Formula: C11H12ClN3
Molecular Weight: 221.69

4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine

CAS No.: 956373-24-3

Cat. No.: VC6924485

Molecular Formula: C11H12ClN3

Molecular Weight: 221.69

* For research use only. Not for human or veterinary use.

4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine - 956373-24-3

Specification

CAS No. 956373-24-3
Molecular Formula C11H12ClN3
Molecular Weight 221.69
IUPAC Name 4-chloro-1-[(4-methylphenyl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C11H12ClN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)
Standard InChI Key OHWILXXDWMPFKE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substitutions include:

  • 4-Methylbenzyl group: A benzyl moiety with a methyl substituent at the para position, contributing to hydrophobic interactions in potential biological targets.

  • Chlorine atom: Positioned at the 4th carbon of the pyrazole ring, enhancing electrophilic reactivity.

  • Amino group: Located at the 3rd carbon, enabling hydrogen bonding and participation in acid-base reactions .

The IUPAC name, 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine, reflects these substituents systematically.

Synthesis and Characterization

Purification and Quality Control

MolCore reports a purity of ≥98% for this compound, achieved via column chromatography or recrystallization . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is typically used for quality assessment.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC11H12ClN3\text{C}_{11}\text{H}_{12}\text{ClN}_{3}
Molecular weight221.69 g/mol
Purity≥98%
SolubilityLikely soluble in DMSO, methanol; insoluble in water (predicted)
LogP (octanol-water)Estimated 2.8 (indicative of moderate lipophilicity)

Comparison with Structural Analogues

Compound NameMolecular FormulaKey SubstitutionsPotential Applications
4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amineC11H12ClN3\text{C}_{11}\text{H}_{12}\text{ClN}_{3}4-Methylbenzyl, Cl, NH2_2Pharmaceuticals, agrochemicals
4-Chloro-1-(4-methylcyclohexyl)-1H-pyrazol-3-amineC10H16ClN3\text{C}_{10}\text{H}_{16}\text{ClN}_{3}4-Methylcyclohexyl, Cl, NH2_2Lipophilic drug candidates
3-Chloro-1-methyl-1H-pyrazol-4-amineC4H6ClN3\text{C}_{4}\text{H}_{6}\text{ClN}_{3}Methyl, Cl, NH2_2Small-molecule probes

The 4-methylbenzyl group in the target compound confers greater aromaticity compared to cyclohexyl or methyl analogues, potentially enhancing π-π stacking interactions in biological systems .

Future Research Directions

  • Synthetic Optimization: Developing scalable, high-yield routes with minimal byproducts.

  • Biological Screening: Evaluating antimicrobial, anticancer, and enzyme inhibitory activity.

  • Environmental Impact Studies: Assessing biodegradation and ecotoxicity for agrochemical applications.

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